Hex-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-enedinitrile can be synthesized through several methods. One common approach involves the reaction of butadiene with hydrogen cyanide in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Hex-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as sodium methoxide or lithium aluminum hydride are used for nucleophilic substitution.
Major Products Formed:
Oxidation: Oximes and amides.
Reduction: Primary amines.
Substitution: Various substituted hexenes depending on the nucleophile used.
Scientific Research Applications
Hex-2-enedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-2-enedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Hex-2-enedinitrile can be compared with other similar compounds such as:
But-2-enedinitrile: Similar structure but with a shorter carbon chain.
2,4-Hexadiene: Lacks nitrile groups but has a similar hexene backbone.
1,4-Dicyanobutane: Similar nitrile functionality but with a saturated carbon chain.
Biological Activity
Hex-2-enedinitrile, also known as 1,3-hexanedinitrile, is a compound with the molecular formula C6H6N2 and a CAS number of 110-61-2. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound through recent studies, case analyses, and relevant data.
This compound is characterized by the presence of two cyano groups (-C≡N) attached to a hexene backbone. Its structure can be represented as follows:
This configuration allows for various chemical reactions and interactions, making it a versatile compound in synthetic chemistry.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways involved in cell growth and survival .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
HeLa (Cervical Cancer) | 10 | Inhibits DNA synthesis | |
A549 (Lung Cancer) | 12 | Disrupts cell cycle progression |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study conducted on various bacterial strains indicated that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations, suggesting potential applications in developing new antimicrobial agents .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 20 |
Case Study 1: Anticancer Research
A notable case study involved the synthesis of various derivatives of this compound and their evaluation against human cancer cell lines. Researchers found that modifications to the side chains significantly enhanced the anticancer activity compared to the parent compound. The study concluded that specific structural features are crucial for maximizing biological efficacy .
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of this compound derivatives against clinical isolates of resistant bacterial strains. The findings revealed that certain modifications not only improved potency but also reduced cytotoxicity towards human cells, indicating a favorable therapeutic index for potential drug development .
Properties
CAS No. |
2141-59-5 |
---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
(E)-hex-2-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1+ |
InChI Key |
ZQOHAQBXINVHHC-HNQUOIGGSA-N |
Isomeric SMILES |
C(CC#N)/C=C/C#N |
Canonical SMILES |
C(CC#N)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.